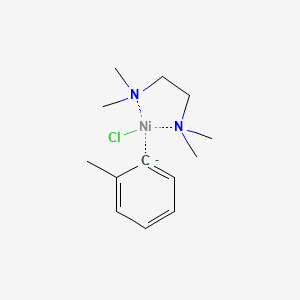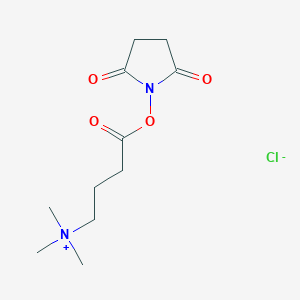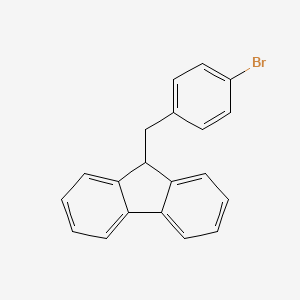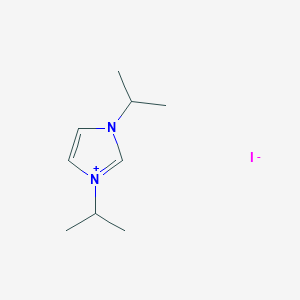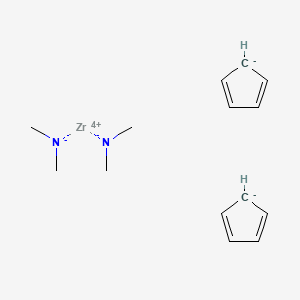
Bis(dimethylamino)bis(cyclopentadienyl)zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dimethylamino)bis(cyclopentadienyl)zirconium (BDMABCPZ) is a coordination complex of the metal zirconium. It is a compound of two cyclopentadienyl (Cp) ligands, two dimethylamino (DMA) ligands, and a zirconium (Zr) center. It is a highly active and versatile compound that has been used in a variety of scientific research applications, including organic synthesis and catalysis. The unique properties of BDMABCPZ make it an attractive option for researchers in a wide range of fields, including organic chemistry, biochemistry, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
Bis(dimethylamino)bis(cyclopentadienyl)zirconium has been used in a variety of scientific research applications. It has been used as a catalyst for organic syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of metal-organic frameworks (MOFs), which are materials with unique properties that make them attractive for a variety of applications, including drug delivery and sensing. Additionally, Bis(dimethylamino)bis(cyclopentadienyl)zirconium has been used in the synthesis of nanomaterials, such as nanotubes and nanowires.
Wirkmechanismus
The unique properties of Bis(dimethylamino)bis(cyclopentadienyl)zirconium make it an attractive option for researchers. The Cp ligands form an electron-rich environment around the zirconium center, which makes it highly reactive. This allows it to easily form strong bonds with other molecules, making it an effective catalyst for organic syntheses. Additionally, the DMA ligands provide additional stability to the complex, allowing it to remain stable in a variety of conditions.
Biochemical and Physiological Effects
The effects of Bis(dimethylamino)bis(cyclopentadienyl)zirconium on biological systems have not been extensively studied. However, some studies have shown that it can interact with proteins, which suggests that it may have potential applications in drug delivery and other biomedical applications. Additionally, Bis(dimethylamino)bis(cyclopentadienyl)zirconium has been shown to be non-toxic to cells, making it a safe and effective option for laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The unique properties of Bis(dimethylamino)bis(cyclopentadienyl)zirconium make it an attractive option for laboratory experiments. Its ability to form strong bonds with other molecules makes it an effective catalyst for organic syntheses. Additionally, its stability and non-toxicity make it a safe and effective option for laboratory experiments. However, one limitation of using Bis(dimethylamino)bis(cyclopentadienyl)zirconium is that it is not very soluble in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
The potential applications of Bis(dimethylamino)bis(cyclopentadienyl)zirconium are vast, and there are many possible future directions for research. One potential application is in drug delivery, as it has been shown to interact with proteins and has been shown to be non-toxic to cells. Additionally, Bis(dimethylamino)bis(cyclopentadienyl)zirconium could be used in the synthesis of MOFs and nanomaterials, which have a wide range of potential applications. Finally, Bis(dimethylamino)bis(cyclopentadienyl)zirconium could be used as a catalyst for organic syntheses, as it has been shown to be highly active and versatile.
Synthesemethoden
Bis(dimethylamino)bis(cyclopentadienyl)zirconium is synthesized through a two-step reaction. In the first step, the Cp ligands are coupled to the zirconium center in the presence of a base. This is followed by the addition of the DMA ligands, which form a stable complex with the zirconium. The final product is a crystalline powder that is soluble in common organic solvents.
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;dimethylazanide;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2C2H6N.Zr/c2*1-2-4-5-3-1;2*1-3-2;/h2*1-5H;2*1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWZCXLWYVORDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylamino)bis(cyclopentadienyl)zirconium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


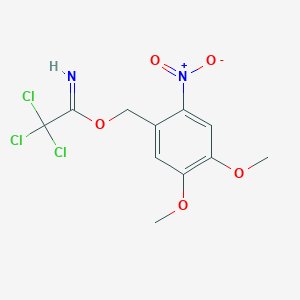

![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)
